molecular formula C15H20FNO3 B3213977 5-Amino-4-fluoro-2-(1-methylcyclohexyl)phenyl methyl carbonate CAS No. 1132668-42-8

5-Amino-4-fluoro-2-(1-methylcyclohexyl)phenyl methyl carbonate

Cat. No.: B3213977
CAS No.: 1132668-42-8
M. Wt: 281.32 g/mol
InChI Key: XNJKSLBSOWJXKI-UHFFFAOYSA-N
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Description

5-Amino-4-fluoro-2-(1-methylcyclohexyl)phenyl methyl carbonate is a complex organic compound characterized by its unique molecular structure, which includes an amino group, a fluorine atom, a methylcyclohexyl group, and a methyl carbonate group. This compound is of interest in various scientific and industrial applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-4-fluoro-2-(1-methylcyclohexyl)phenyl methyl carbonate typically involves multi-step organic reactions. One common approach is the reaction of 5-amino-4-fluoro-2-(1-methylcyclohexyl)phenol with methyl chloroformate in the presence of a base such as triethylamine. The reaction conditions include maintaining a controlled temperature and using an appropriate solvent like dichloromethane.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques such as column chromatography or crystallization may be employed to achieve industrial-scale production.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a nitro group.

  • Reduction: The nitro group, if present, can be reduced to an amine.

  • Substitution: The fluorine atom can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common reagents include potassium permanganate or hydrogen peroxide, often under acidic conditions.

  • Reduction: Typical reagents include iron and hydrochloric acid or catalytic hydrogenation.

  • Substitution: Various nucleophiles can be used, depending on the desired substitution.

Major Products Formed:

  • Oxidation: Nitro derivatives.

  • Reduction: Amine derivatives.

  • Substitution: Derivatives with different substituents replacing the fluorine atom.

Scientific Research Applications

This compound has several applications in scientific research, including:

  • Chemistry: Used as an intermediate in the synthesis of more complex molecules.

  • Biology: Studied for its potential biological activity, such as enzyme inhibition or receptor binding.

  • Medicine: Investigated for its therapeutic potential in drug development.

  • Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 5-Amino-4-fluoro-2-(1-methylcyclohexyl)phenyl methyl carbonate exerts its effects depends on its molecular targets and pathways. For example, if used as a drug, it may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

  • 5-Amino-4-fluoro-2-(1-methylcyclohexyl)phenol

  • 5-Amino-2-(1-methylcyclohexyl)phenyl methyl carbonate

Uniqueness: 5-Amino-4-fluoro-2-(1-methylcyclohexyl)phenyl methyl carbonate is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to similar compounds without fluorine.

Properties

IUPAC Name

[5-amino-4-fluoro-2-(1-methylcyclohexyl)phenyl] methyl carbonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20FNO3/c1-15(6-4-3-5-7-15)10-8-11(16)12(17)9-13(10)20-14(18)19-2/h8-9H,3-7,17H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNJKSLBSOWJXKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCCC1)C2=CC(=C(C=C2OC(=O)OC)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 4-fluoro-2-(1-methylcyclohexyl)-5-nitrophenyl methyl carbonate 24.1 g, 77.5 mmol) in 220 mL of CH3OH was added Pd/C 10%, 9.6 g, then ammonium formate (26.7 g, 445 mmol) was portion-wise added to the above reaction mixture at room temperature until starting material is consumed. The mixture was filtrated and the filtrate was evaporated under vacuum. The residue was purified by column chromatography on silica gel diluted with hexane:ethyl acetate=50:1 to give 5-amino-4-fluoro-2-(1-methylcyclohexyl)phenyl methyl carbonate as a red brown oil (17.9 g, 82% yield). 1H NMR (400 MHz, CDCl3) δ 6.99 (d, J=13.6 Hz, 1H), 6.51 (d, J=8.4 Hz, 1H), 3.89 (s, 3H), 3.43 (brs, 2H), 1.96-1.91 (m, 2H), 1.58-1.38 (m, 8H), 1.18 (s, 3H): MS m/z: 281.9 [M+H]
Name
4-fluoro-2-(1-methylcyclohexyl)-5-nitrophenyl methyl carbonate
Quantity
24.1 g
Type
reactant
Reaction Step One
Name
Quantity
220 mL
Type
solvent
Reaction Step One
Name
Quantity
9.6 g
Type
catalyst
Reaction Step One
Quantity
26.7 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Amino-4-fluoro-2-(1-methylcyclohexyl)phenyl methyl carbonate
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5-Amino-4-fluoro-2-(1-methylcyclohexyl)phenyl methyl carbonate
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5-Amino-4-fluoro-2-(1-methylcyclohexyl)phenyl methyl carbonate
Reactant of Route 5
5-Amino-4-fluoro-2-(1-methylcyclohexyl)phenyl methyl carbonate
Reactant of Route 6
5-Amino-4-fluoro-2-(1-methylcyclohexyl)phenyl methyl carbonate

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